Cas no 16797-04-9 (2-Phenoxy-1-phenyl-ethylamine)
2-Phenoxy-1-phenyl-ethylamine is a chiral amine compound featuring a phenoxy and phenyl substituent on a two-carbon ethylamine backbone. Its structural versatility makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of both aromatic and ether functional groups enhances its reactivity, enabling applications in asymmetric synthesis and as a building block for bioactive molecules. The compound's stability under standard conditions and compatibility with common reagents further contribute to its utility in research and industrial settings. Its enantiomeric purity can be tailored for specific synthetic requirements, making it a flexible choice for fine chemical production.
2-Phenoxy-1-phenyl-ethylamine structure
Product Name:2-Phenoxy-1-phenyl-ethylamine
CAS No:16797-04-9
MF:C14H15NO
MW:213.275003671646
CID:121901
PubChem ID:16794100
Update Time:2025-06-07
2-Phenoxy-1-phenyl-ethylamine Chemical and Physical Properties
Names and Identifiers
-
- 2-Phenoxy-1-phenylethanamine
- Benzenemethanamine, a-(phenoxymethyl)-
- 7-amine-8-phenoxy-phenylethane
- AG-E-17318
- AGN-PC-0168U6
- Benzylamine,a-(phenoxymethyl)- (8CI)
- CTK4D2827
- SureCN4345367
- 2-PHENOXY-1-PHENYL-ETHYLAMINE
- 16797-04-9
- SB79250
- 2-Phenoxy-1-phenylethan-1-amine
- 2-phenoxy-1-phenylethylamine
- EN300-145675
- SCHEMBL4345367
- AKOS009139836
- DTXSID10588607
- 2-Phenoxy-1-phenyl-ethylamine
-
- MDL: MFCD06657036
- Inchi: 1S/C14H15NO/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14H,11,15H2
- InChI Key: VPMNXCAPTJKWHO-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)CC(C1C=CC=CC=1)N
Computed Properties
- Exact Mass: 213.11545
- Monoisotopic Mass: 213.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 359.7±35.0 °C at 760 mmHg
- Flash Point: 176.3±19.2 °C
- PSA: 35.25
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
2-Phenoxy-1-phenyl-ethylamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Phenoxy-1-phenyl-ethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P322813-50mg |
2-Phenoxy-1-phenyl-ethylamine |
16797-04-9 | 50mg |
$190.00 | 2023-05-17 | ||
| TRC | P322813-250mg |
2-Phenoxy-1-phenyl-ethylamine |
16797-04-9 | 250mg |
$ 800.00 | 2023-09-06 | ||
| TRC | P322813-500mg |
2-Phenoxy-1-phenyl-ethylamine |
16797-04-9 | 500mg |
$1499.00 | 2023-05-17 | ||
| Enamine | EN300-145675-0.05g |
2-phenoxy-1-phenylethan-1-amine |
16797-04-9 | 0.05g |
$551.0 | 2023-06-08 | ||
| Enamine | EN300-145675-0.1g |
2-phenoxy-1-phenylethan-1-amine |
16797-04-9 | 0.1g |
$578.0 | 2023-06-08 | ||
| Enamine | EN300-145675-0.25g |
2-phenoxy-1-phenylethan-1-amine |
16797-04-9 | 0.25g |
$604.0 | 2023-06-08 | ||
| Enamine | EN300-145675-0.5g |
2-phenoxy-1-phenylethan-1-amine |
16797-04-9 | 0.5g |
$630.0 | 2023-06-08 | ||
| Enamine | EN300-145675-1.0g |
2-phenoxy-1-phenylethan-1-amine |
16797-04-9 | 1g |
$656.0 | 2023-06-08 | ||
| Enamine | EN300-145675-2.5g |
2-phenoxy-1-phenylethan-1-amine |
16797-04-9 | 2.5g |
$1287.0 | 2023-06-08 | ||
| Enamine | EN300-145675-5.0g |
2-phenoxy-1-phenylethan-1-amine |
16797-04-9 | 5g |
$1903.0 | 2023-06-08 |
2-Phenoxy-1-phenyl-ethylamine Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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